molecular formula C18H16ClFN4O2 B12181096 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12181096
M. Wt: 374.8 g/mol
InChI Key: GLLWIUJXXKGWPA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, methoxy, and triazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the coupling of the triazole derivative with the acetamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups, resulting in a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound exhibits significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles show potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antibacterial efficacy.
  • Antifungal Properties
    • Similar to its antibacterial effects, compounds containing the triazole moiety have demonstrated antifungal activities. They are effective against fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
  • Anticancer Potential
    • Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specifically, mercapto-substituted triazoles have shown promise in cancer treatment by inducing apoptosis in cancer cells . The compound's unique structure may contribute to its ability to target specific cancer pathways.
  • Anti-inflammatory Effects
    • Initial studies indicate that triazole-based compounds can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases . This is particularly relevant in the context of chronic conditions where inflammation plays a pivotal role.

Agrochemical Applications

  • Fungicides
    • The triazole scaffold is widely used in agricultural chemistry as fungicides due to its ability to inhibit fungal growth. The compound may be developed into agrochemical formulations aimed at protecting crops from fungal infections .
  • Pesticides
    • Research into the synthesis of triazole derivatives has led to compounds with potential insecticidal properties. Their effectiveness and low toxicity profiles make them suitable candidates for environmentally friendly pest control solutions .

Material Science Applications

  • Polymer Chemistry
    • Triazole compounds are being explored for their utility in polymer science due to their ability to form cross-linked structures that enhance material properties such as thermal stability and mechanical strength .
  • Supramolecular Chemistry
    • The unique bonding characteristics of triazoles allow them to participate in supramolecular assemblies. This property can be harnessed in the development of novel materials with specific functionalities .

Case Studies and Research Findings

Application AreaFindingsReferences
AntimicrobialPotent against MRSA with MIC values lower than traditional antibiotics like vancomycin
AntifungalEffective against various fungal pathogens; mechanism involves ergosterol inhibition
AnticancerInduces apoptosis in specific cancer cell lines; shows promise in targeted therapy
AgrochemicalsPotential fungicide with low environmental impact; effective against crop pathogens
Material ScienceEnhances polymer properties; applicable in creating durable materials

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.

    2-(4-Chlorophenyl)ethylamine: Contains a chloro group on the phenyl ring but lacks the triazole and acetamide moieties.

    Phenethylamine: A simpler structure with a phenyl ring and ethylamine group, lacking the additional substituents present in the target compound.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide stands out due to its combination of chloro, fluoro, methoxy, and triazolyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions and reactivity that are not observed in simpler or less substituted analogs.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClFN3O2C_{19}H_{20}ClFN_3O_2 with a molecular weight of approximately 366.857 g/mol. The structure features a chloro-fluorobenzene moiety linked to a triazole ring and an acetamide group, which are crucial for its biological activity.

Property Value
Molecular FormulaC19H20ClFN3O2
Molecular Weight366.857 g/mol
IUPAC NameThis compound

Antiproliferative Activity

Research indicates that compounds with similar structures may exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines .

In a preliminary evaluation using the NCI-60 human tumor cell lines panel, compounds structurally related to this acetamide demonstrated moderate cytostatic activity with inhibition growth percentages (IGP) of up to 23% against the MCF7 breast cancer cell line .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the presence of the triazole ring plays a pivotal role in modulating cellular pathways associated with cancer proliferation and survival. The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests alternative mechanisms may be at play .

Study 1: Anticancer Properties

In a study focused on the synthesis and evaluation of various triazole derivatives, one compound exhibited significant antiproliferative activity with an IC50 value below 10 µM against several cancer types. The study highlighted how structural modifications influenced biological activity, emphasizing the importance of the methoxy group in enhancing efficacy .

Study 2: Antifungal Activity

Another study evaluated related triazole compounds for antifungal properties against Candida species. Results indicated that some derivatives displayed notable antifungal activity, suggesting potential applications in treating fungal infections alongside their anticancer properties .

Synthesis

The synthesis of This compound typically involves several key steps:

  • Formation of Acetamide Backbone : Reacting 2-chloro-6-fluoroaniline with acetic anhydride.
  • Introduction of Triazole Ring : Coupling with appropriate triazole precursors under controlled conditions.
  • Final Assembly : The final product is obtained through coupling with 3-(4-methoxybenzyl) derivatives.

Properties

Molecular Formula

C18H16ClFN4O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H16ClFN4O2/c1-26-12-7-5-11(6-8-12)9-16-21-18(24-23-16)22-17(25)10-13-14(19)3-2-4-15(13)20/h2-8H,9-10H2,1H3,(H2,21,22,23,24,25)

InChI Key

GLLWIUJXXKGWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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